molecular formula C28H22O B11692834 4,4'-Distyryldiphenyl ether

4,4'-Distyryldiphenyl ether

Cat. No.: B11692834
M. Wt: 374.5 g/mol
InChI Key: LZJZCZPVUPKZQM-PHEQNACWSA-N
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Description

4,4’-Distyryldiphenyl ether is an organic compound characterized by two styryl groups attached to a diphenyl ether core. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Distyryldiphenyl ether typically involves the reaction of diphenyl ether with styrene under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where diphenyl ether reacts with styrene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out at elevated temperatures (around 100-150°C) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Distyryldiphenyl ether may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Distyryldiphenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the styryl groups to form diphenyl ethane derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Diphenyl ethane derivatives

    Substitution: Halogenated diphenyl ethers

Scientific Research Applications

4,4’-Distyryldiphenyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Distyryldiphenyl ether involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its structural properties allow it to interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

    Diphenyl ether: A simpler analog without the styryl groups, used in the production of flame retardants and as a heat transfer fluid.

    4,4’-Dihydroxydiphenyl ether: Contains hydroxyl groups instead of styryl groups, used in the synthesis of polymers and as an intermediate in organic synthesis.

    4,4’-Dinitrodiphenyl ether: Contains nitro groups, used as an intermediate in the production of dyes and other chemicals.

Uniqueness: 4,4’-Distyryldiphenyl ether is unique due to the presence of styryl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and make it suitable for specific applications in research and industry. Its ability to undergo various chemical transformations and its potential biological activities further distinguish it from other similar compounds.

Properties

Molecular Formula

C28H22O

Molecular Weight

374.5 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]-4-[4-[(E)-2-phenylethenyl]phenoxy]benzene

InChI

InChI=1S/C28H22O/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-22H/b13-11+,14-12+

InChI Key

LZJZCZPVUPKZQM-PHEQNACWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC3=CC=C(C=C3)/C=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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